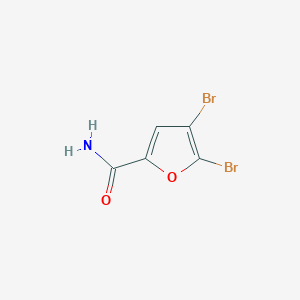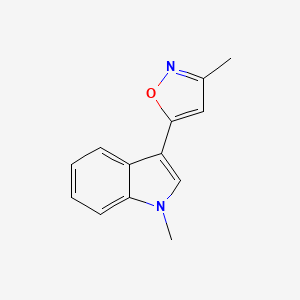
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a dihydropyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohols.
Substitution: Various arylated products depending on the aryl halide used.
Aplicaciones Científicas De Investigación
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boron atom in the compound acts as a nucleophile, forming a bond with the palladium catalyst. This facilitates the transfer of the aryl group to the palladium, followed by the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylbenzeneboronic acid: Another boron-containing compound used in similar coupling reactions.
3-Bromophenylboronic acid: Used in various organic reactions, including oxidative cross-coupling and homocoupling.
Boronated phosphonium salts: Investigated for their potential in boron neutron capture therapy and other applications.
Uniqueness
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structure, which combines a boron-containing phenyl ring with a dihydropyridazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H9BN2O5 |
|---|---|
Peso molecular |
260.01 g/mol |
Nombre IUPAC |
2-(2-boronophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9BN2O5/c15-10-7(11(16)17)5-6-13-14(10)9-4-2-1-3-8(9)12(18)19/h1-6,18-19H,(H,16,17) |
Clave InChI |
ABEILJAJSZSJET-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1N2C(=O)C(=CC=N2)C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)








![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)

